2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide
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Overview
Description
2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide is an organic compound with a complex structure that includes both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Amination: Introduction of the amino group.
Coupling Reaction: Formation of the amide bond between the amino and nitro-substituted aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The presence of both amino and nitro groups allows it to participate in redox reactions, which can affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-hydroxyphenyl)propanamide: Lacks the nitro group.
3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide: Lacks the amino group.
2-amino-3-(4-nitrophenyl)propanamide: Lacks the hydroxyl group.
Uniqueness
2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide is unique due to the presence of all three functional groups (amino, hydroxyl, and nitro) in its structure. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHNERSENUVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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